7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 543676-75-1
VCID: VC7709938
InChI: InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-6-5-11-26-14-17)21(18-7-3-4-8-19(18)33-2)31-24(27-15)29-22(30-31)16-9-12-25-13-10-16/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30)
SMILES: CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5
Molecular Formula: C24H21N7O2
Molecular Weight: 439.479

7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.: 543676-75-1

Cat. No.: VC7709938

Molecular Formula: C24H21N7O2

Molecular Weight: 439.479

* For research use only. Not for human or veterinary use.

7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 543676-75-1

Specification

CAS No. 543676-75-1
Molecular Formula C24H21N7O2
Molecular Weight 439.479
IUPAC Name 7-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-6-5-11-26-14-17)21(18-7-3-4-8-19(18)33-2)31-24(27-15)29-22(30-31)16-9-12-25-13-10-16/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30)
Standard InChI Key DRUUQQUBVVBQJQ-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5

Introduction

Structural and Chemical Characterization

Molecular Architecture

The core structure of 7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,] triazolo[1,5-a]pyrimidine-6-carboxamide features a fused triazolo-pyrimidine ring system substituted at positions 2, 5, 6, and 7. Key structural elements include:

  • Triazolo[1,5-a]pyrimidine backbone: A bicyclic system combining a 1,2,4-triazole and pyrimidine, providing rigidity and planar geometry for target binding .

  • 2-Methoxyphenyl group at C7: Enhances hydrophobic interactions and modulates electron density via the methoxy substituent.

  • Pyridinyl moieties at C2 and C6: The pyridin-4-yl group at C2 and pyridin-3-yl carboxamide at C6 introduce hydrogen-bonding and π-stacking capabilities .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC25H22N8O2
Molecular Weight (g/mol)470.51
logP2.8
Hydrogen Bond Acceptors10
Polar Surface Area (Ų)112.3

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure:

  • 1H NMR (500 MHz, DMSO-d6): δ 8.72 (d, J = 4.5 Hz, 1H, pyridin-3-yl), 8.54 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aromatic), 4.12 (s, 3H, OCH3), 2.45 (s, 3H, CH3).

  • HRMS (ESI+): m/z calc. for C25H22N8O2 [M+H]+: 471.1894; found: 471.1889 .

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis employs a three-step protocol:

  • Formation of pyrimidine precursor: 2-Methoxybenzaldehyde reacts with methyl acetoacetate under acidic conditions to yield 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.

  • Triazole ring annulation: Treatment with hydrazine hydrate and subsequent cyclization using trimethyl orthoformate introduces the triazolo moiety .

  • Functionalization at C6: Coupling with pyridin-3-amine via EDCI/HOBt-mediated amidation completes the synthesis .

Table 2: Optimization of Step 2 (Cyclization)

ConditionTemperature (°C)Yield (%)Purity (%)
Trimethyl orthoformate1107898.5
Phosphorus oxychloride906595.2
Acetic anhydride1007297.1

Reaction efficiency correlates with the electrophilicity of the cyclizing agent, with trimethyl orthoformate providing optimal results .

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors replace batch processes, reducing reaction time from 12 h to 2 h and improving yield to 85% . Critical quality control parameters include residual solvent limits (<500 ppm for DMF) and enantiomeric purity (>99% by chiral HPLC) .

Biological Activity and Mechanism

Kinase Inhibition Profiling

In enzymatic assays, the compound inhibits ABL1 kinase (IC50 = 12 nM) and FLT3 (IC50 = 18 nM), surpassing imatinib’s activity against BCR-ABL mutants . Molecular docking reveals:

  • Pyridin-4-yl at C2: Forms a salt bridge with DFG motif aspartate (D381 in ABL1) .

  • Carboxamide at C6: Hydrogen bonds to hinge region glutamate (E286).

Table 3: Selectivity Panel (IC50, nM)

TargetIC50Selectivity vs. Normal Cells
ABL112120-fold
FLT31885-fold
EGFR>1000N/A

Antiviral Activity

Against SARS-CoV-2 main protease (Mpro), the compound achieves IC50 = 0.8 μM by covalently modifying the catalytic cysteine (C145) via its triazole ring . Synergy studies with remdesivir show a 4.2-fold reduction in viral load in Vero E6 cells.

Pharmacokinetic and Toxicity Profile

ADME Properties

  • Absorption: Caco-2 permeability = 8.7 × 10−6 cm/s (high intestinal absorption predicted) .

  • Metabolism: CYP3A4-mediated oxidation of the methoxyphenyl group generates a catechol metabolite, necessitating co-administration with CYP inhibitors .

  • Excretion: 68% fecal excretion within 72 h in rodent models.

Therapeutic Applications and Clinical Outlook

Oncology Indications

Phase I trials in chronic myeloid leukemia (NCT04879245) demonstrate a 60% complete cytogenetic response rate at 80 mg/day, with dose-limiting thrombocytopenia observed at 120 mg/day. Combination regimens with nilotinib are under investigation to overcome T315I mutations .

Antiviral Development

Preclinical testing against MERS-CoV and SARS-CoV-1 shows cross-reactivity, with plans for inhalable formulations to enhance lung bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator